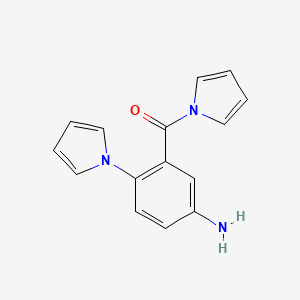
(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone is a compound that features a pyrrole ring system. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. Compounds containing pyrrole rings are known for their diverse biological activities and are found in many natural products .
Preparation Methods
The synthesis of (5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone can be achieved through various synthetic routes. One common method involves the Paal-Knorr reaction, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride .
Chemical Reactions Analysis
(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Scientific Research Applications
(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of (5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(5-Amino-2-pyrrol-1-yl-phenyl)-pyrrol-1-yl-methanone can be compared with other pyrrole-containing compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
Pyrrolone and pyrrolidinone derivatives: These compounds are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Pyrazole derivatives: These compounds share some structural similarities with pyrrole-containing compounds and have diverse biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13N3O |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
(5-amino-2-pyrrol-1-ylphenyl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C15H13N3O/c16-12-5-6-14(17-7-1-2-8-17)13(11-12)15(19)18-9-3-4-10-18/h1-11H,16H2 |
InChI Key |
GOVWNIHIAVCOFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)N)C(=O)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















